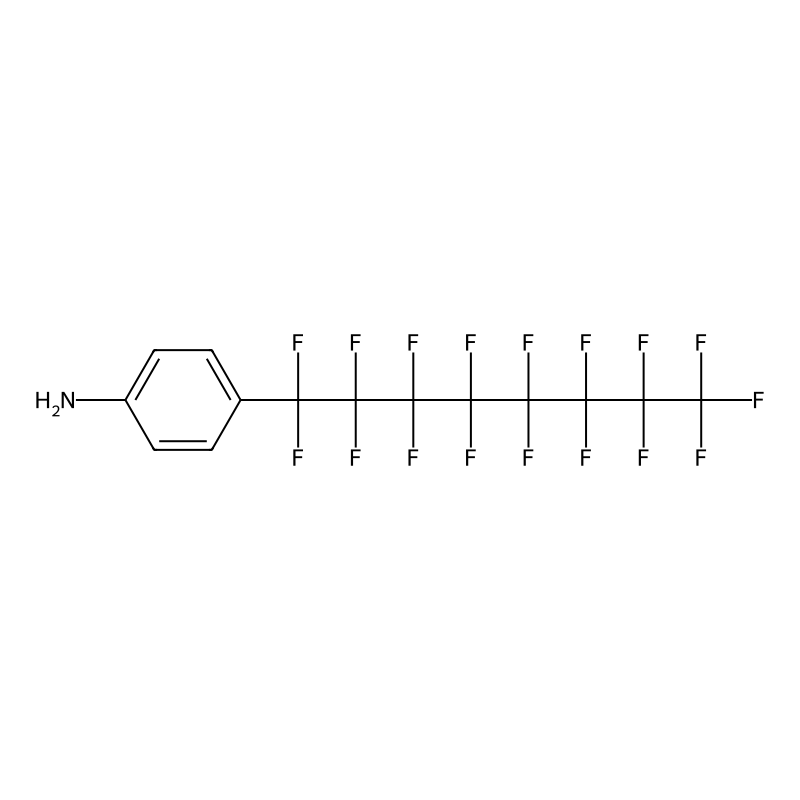4-(Perfluorooctyl)aniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-(Perfluorooctyl)aniline is a fluorinated organic compound with the molecular formula . It features a perfluorooctyl group attached to an aniline structure, which consists of a phenyl ring connected to an amino group. The presence of the perfluorinated chain imparts unique properties such as hydrophobicity and lipophobicity, making it of interest in various applications including materials science and pharmaceuticals.
PFOA's persistence and potential for bioaccumulation raise significant safety concerns. Studies have linked PFOA exposure to various health problems, including:
- Increased risk of certain cancers
- Developmental problems in children
- Immune system dysfunction
- Electrophilic Aromatic Substitution: The amino group can activate the aromatic ring towards electrophiles, allowing for substitution reactions.
- Nucleophilic Substitution: The aniline nitrogen can participate in nucleophilic substitution reactions, particularly with electrophilic carbon centers.
- Reactions with Perfluoronitriles: It can react with perfluoronitriles, producing various products depending on the reaction conditions .
Several synthesis methods for 4-(Perfluorooctyl)aniline have been reported:
- Direct Halogenation: This method involves the reaction of aniline with perfluoroalkyl iodides. For example, perfluoro-1-iodooctane can react with aniline under controlled conditions to yield 4-(Perfluorooctyl)aniline in good yields .
- One-Pot Synthesis: A one-pot synthesis approach has been developed that allows for the simultaneous formation of multiple fluorinated amines from suitable starting materials, utilizing reagents such as silver fluoride and phosphines in a nitrogen atmosphere .
- Catalytic Methods: Catalysts can be employed to enhance the efficiency of the synthesis, allowing for milder reaction conditions and higher yields .
4-(Perfluorooctyl)aniline finds applications in various fields due to its unique properties:
- Fluorinated Surfactants: Its hydrophobic characteristics make it suitable for use in surfactants that require stability in aqueous environments.
- Coatings and Polymers: It can be used in the formulation of coatings that require low surface energy and high chemical resistance.
- Pharmaceuticals: Potential applications in drug delivery systems where fluorinated compounds can enhance membrane permeability.
Interaction studies involving 4-(Perfluorooctyl)aniline focus on its behavior in biological systems and its interactions with other chemical entities:
- Membrane Interactions: Studies indicate that fluorinated compounds like 4-(Perfluorooctyl)aniline may interact differently with lipid membranes compared to non-fluorinated counterparts, potentially affecting drug delivery mechanisms.
- Complex Formation: Research has shown that it can form complexes with metal ions or other organic molecules, which may influence its reactivity and application potential.
Several compounds share structural similarities with 4-(Perfluorooctyl)aniline. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Perfluorohexyl)aniline | C12H8F13N | Shorter perfluoroalkyl chain; potentially different solubility properties. |
| 4-(Heptadecafluorooctyl)aniline | C14H6F17N | Longer perfluoroalkyl chain; may exhibit increased hydrophobicity. |
| 3-(Perfluorobutyl)aniline | C10H8F13N | Smaller fluorinated chain; different reactivity profile due to position of substitution. |
| 2-(Perfluorodecyl)aniline | C14H10F21N | Longer chain; potential for different applications based on chain length. |
Each of these compounds exhibits distinct characteristics influenced by the length and branching of the fluorinated chain, which affects their physical properties and potential applications in various fields.








